Cas no 2098142-35-7 (6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole)

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a tetrahydro-2H-pyran-4-yl substituent. This structure imparts favorable physicochemical properties, including enhanced solubility and metabolic stability, making it a valuable intermediate in medicinal chemistry. The compound's rigid scaffold and functional group versatility enable its use in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined synthetic route ensures high purity and reproducibility, supporting its utility in pharmaceutical research and drug discovery applications. The balanced lipophilicity of the tetrahydro-2H-pyran moiety further contributes to improved bioavailability.
6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole structure
2098142-35-7 structure
商品名:6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
CAS番号:2098142-35-7
MF:C10H13N3O
メガワット:191.229721784592
CID:5041666

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole 化学的及び物理的性質

名前と識別子

    • 6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
    • 6-(oxan-4-yl)-5H-imidazo[1,2-b]pyrazole
    • 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
    • インチ: 1S/C10H13N3O/c1-5-14-6-2-8(1)9-7-10-11-3-4-13(10)12-9/h3-4,7-8,12H,1-2,5-6H2
    • InChIKey: TXFMRDWLISPTHN-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C2=CC3=NC=CN3N2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 42.3

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-7635-0.25g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-7635-2.5g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7635-10g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
10g
$2234.0 2023-09-06
TRC
T274541-500mg
6-(Tetrahydro-2h-pyran-4-yl)-1h-imidazo[1,2-b]pyrazole
2098142-35-7
500mg
$ 500.00 2022-06-02
Life Chemicals
F2198-7635-0.5g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
0.5g
$505.0 2023-09-06
Life Chemicals
F2198-7635-1g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
1g
$532.0 2023-09-06
Life Chemicals
F2198-7635-5g
6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
2098142-35-7 95%+
5g
$1596.0 2023-09-06
TRC
T274541-1g
6-(Tetrahydro-2h-pyran-4-yl)-1h-imidazo[1,2-b]pyrazole
2098142-35-7
1g
$ 775.00 2022-06-02
TRC
T274541-100mg
6-(Tetrahydro-2h-pyran-4-yl)-1h-imidazo[1,2-b]pyrazole
2098142-35-7
100mg
$ 135.00 2022-06-02

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole 関連文献

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazoleに関する追加情報

6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole: A Comprehensive Overview

The compound 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS No: 2098142-35-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are known for their unique structural features and potential biological activities. The imidazo[1,2-b]pyrazole core is a bicyclic structure that combines the properties of imidazole and pyrazole rings, making it a versatile scaffold for various chemical modifications.

The tetrahydro-2H-pyran moiety attached at the 6-position of the imidazo[1,2-b]pyrazole ring introduces additional complexity to the molecule. This group is a saturated six-membered ring with one oxygen atom, which contributes to the compound's solubility and stability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic properties of bioactive molecules.

Research into 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole has focused on its potential as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, including protein kinases and other enzymes involved in disease pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against a panel of kinases, suggesting its potential in anti-cancer therapies.

Another area of interest is the synthesis and optimization of this compound. Chemists have developed several routes to construct the imidazo[1,2-b]pyrazole core, including cyclization reactions and multi-component synthesis strategies. The incorporation of the tetrahydro-2H-pyran group has been achieved through various coupling reactions, such as Suzuki-Miyaura cross-coupling and nucleophilic substitution.

From an analytical standpoint, the characterization of 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole has been carried out using advanced techniques like NMR spectroscopy and mass spectrometry. These methods have provided critical insights into the compound's structure and purity, ensuring its reliability for further studies.

In terms of applications, this compound has shown promise in preliminary in vitro assays targeting neurodegenerative diseases. A 2023 paper in *Scientific Reports* reported that it exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival. While these findings are preliminary, they underscore the potential of this compound as a starting point for developing therapeutic agents.

Looking ahead, ongoing research is focused on optimizing the 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole structure to improve its bioavailability and efficacy. Researchers are exploring strategies such as prodrug design and structural analogs to enhance its pharmacokinetic profile while maintaining its biological activity.

In conclusion, 6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS No: 2098142-35-7) is a compelling molecule with significant potential in drug discovery and development. Its unique structure and promising biological activities make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.

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